N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a 1,2,4-triazole-based acetamide derivative featuring a 2-chloro-4,6-dimethylphenyl group and a 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-ylsulfanyl moiety. Its synthesis likely follows established methods for analogous triazole-acetamide derivatives, such as nucleophilic substitution between α-chloroacetamides and triazole-thiol intermediates .
Properties
CAS No. |
577769-92-7 |
|---|---|
Molecular Formula |
C18H19ClN4OS2 |
Molecular Weight |
407.0 g/mol |
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H19ClN4OS2/c1-4-23-17(14-6-5-7-25-14)21-22-18(23)26-10-15(24)20-16-12(3)8-11(2)9-13(16)19/h5-9H,4,10H2,1-3H3,(H,20,24) |
InChI Key |
LZMPGLVPMCTNMH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Cl)C)C)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. The starting materials include 2-chloro-4,6-dimethylphenylamine, 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, and acetic anhydride. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient synthesis. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like hydroxide, cyanide, or amines; often in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it could inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the generation of reactive oxygen species.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Scaffold Modifications
Triazole Substituents :
- Pyridine vs. Thiophene : Derivatives with pyridin-4-yl groups (e.g., compounds in and ) exhibit enhanced antimicrobial activity due to improved hydrogen-bonding capacity. In contrast, the thiophene substituent in the target compound may prioritize hydrophobic interactions .
- Furan vs. Thiophene : Substitution with furan-2-yl () reduces steric bulk compared to thiophene but may decrease metabolic stability due to furan’s susceptibility to oxidation .
Acetamide Side Chain :
Key Structural Analogues
Physicochemical and Electronic Properties
- Electron Effects :
- Thiophene’s electron-rich nature may lower absolute hardness (η) compared to pyridine analogs, increasing polarizability and reactivity in electrophilic environments .
Biological Activity
N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
| Property | Details |
|---|---|
| IUPAC Name | N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
| Molecular Formula | C17H20ClN3OS |
| Molecular Weight | 349.88 g/mol |
Structural Features
The compound features a chloro-substituted phenyl group, a triazole ring with a thiophene moiety, and a sulfanyl acetamide functional group. These structural components are critical for its interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may exert its effects through the inhibition of specific enzymes involved in cancer cell proliferation and survival pathways. Triazole derivatives have been shown to interact with metabolic enzymes and receptors associated with cancer progression .
- Case Study : A study on related triazole compounds demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potential for therapeutic application .
Antifungal and Antibacterial Activity
The compound's structural characteristics suggest potential antifungal and antibacterial properties:
- Antifungal Activity : Triazole derivatives are known for their antifungal action by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. Compounds in this class have shown activity comparable to established antifungals like bifonazole .
- Antibacterial Activity : Similar compounds have been evaluated for their bactericidal activity against various strains of bacteria. Research indicates that they can inhibit bacterial growth effectively .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is another area of interest:
- Acetylcholinesterase Inhibition : Some derivatives have shown potential as inhibitors of acetylcholinesterase (AChE), which is relevant in treating conditions like Alzheimer's disease .
- Metabolic Enzymes : Inhibition of metabolic enzymes related to drug metabolism could enhance the efficacy of co-administered drugs or reduce side effects from metabolic byproducts .
Study Data Table
| Study | Activity Assessed | IC50 Value (µM) | Cell Line/Organism |
|---|---|---|---|
| Triazole Derivative Screening | Anticancer | 6.2 | HCT-116 Colon Carcinoma |
| Antifungal Activity | Antifungal | - | Various Fungal Strains |
| Enzyme Inhibition | AChE Inhibition | - | Various Neurological Models |
Notable Research Findings
- A study identified that certain 1,2,4-triazole derivatives displayed promising anticancer properties with significant inhibition against colon carcinoma cells at IC50 values around 6.2 µM .
- The screening of compounds similar to N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide revealed effective antibacterial activity comparable to standard treatments against various pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
